5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL
Description
Properties
IUPAC Name |
4,5-dimethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-6-4-5-7-12(9)14-18-13(22-20-14)8-23-16-17-11(3)10(2)15(21)19-16/h4-7H,8H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUBUOYCRXRYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the reaction of 2-methylbenzonitrile with hydrazine hydrate, followed by cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The resulting compound is then reacted with 5,6-dimethyl-4-hydroxypyrimidine in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methyl groups on the pyrimidinol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyrimidinol derivatives.
Scientific Research Applications
5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The oxadiazole ring and sulfanyl group are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to three analogs from the evidence:
Key Observations:
Heterocyclic Core: The target compound uses a pyrimidin-4-ol scaffold, while employs a quinazolinone fused with a [1,3]dioxolo ring. features a more complex imidazolidine-dione core .
Oxadiazole Substituent: All three compounds include a 1,2,4-oxadiazole ring, but the substituents vary. The target compound has a 2-methylphenyl group, whereas uses trifluoromethyl and isobutylsulfonyl-phenoxy groups, likely enhancing lipophilicity .
Notes
Data Limitations : Direct pharmacological or thermodynamic data (e.g., IC₅₀, solubility) for the target compound are absent in the evidence. Comparisons rely on structural analogs.
Synthetic Feasibility : The target compound’s synthesis likely parallels ’s methods, but steric hindrance from the 5,6-dimethyl groups may require optimization .
Characterization : As with ’s analogs, the target compound would require ¹H NMR, IR, and mass spectrometry for structural confirmation .
Biological Activity
5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the reaction of appropriate hydrazines with carboxylic acids or their derivatives.
- Pyrimidine Synthesis : The pyrimidine core is constructed using cyclization methods involving substituted ureas or thioureas.
- Final Modifications : The introduction of the methylsulfanyl group and other substituents is achieved through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant growth inhibition against breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080) cell lines with IC50 values ranging from 15 to 30 µM depending on the cell type tested .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A-549 | 20 | Cell cycle arrest at G2/M phase |
| HT-1080 | 19.56 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In a study assessing its antibacterial efficacy:
- Testing Against Bacteria : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL .
The proposed mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
- Antibacterial Mechanism : The interaction with bacterial cell membranes disrupts their integrity, leading to cell lysis.
Study 1: Anticancer Efficacy
In a recent study published in PMC, researchers synthesized a series of pyrimidine derivatives and evaluated their anticancer potential. Among them, the compound demonstrated notable efficacy in inhibiting tumor growth in vitro, particularly in fibrosarcoma models .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that compounds similar to 5,6-Dimethyl showed effective inhibition against pathogenic bacteria. This study provided insights into structure-activity relationships that could guide future drug development .
Q & A
Q. What are the established synthetic routes for 5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Oxadiazole Ring Formation : Cyclization of amidoxime precursors with activated carbonyl derivatives under reflux in anhydrous solvents (e.g., THF or DMF) .
Sulfanyl Coupling : Reaction of the oxadiazole intermediate with a pyrimidine-thiol derivative using bases like K₂CO₃ in DMF at 60–80°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Parameters :
- Temperature control during cyclization to avoid side reactions.
- pH monitoring during coupling to prevent thiol oxidation.
- Use of TLC (Rf tracking) and NMR (δ 7.8–8.2 ppm for oxadiazole protons) for intermediate validation .
Q. How can researchers structurally characterize this compound and validate its purity?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key signals include pyrimidin-4-ol OH (~δ 12.5 ppm) and oxadiazole methylene (-SCH₂-, δ 3.8–4.2 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₉H₁₉N₅O₂S: 405.1264).
- Chromatography :
- HPLC : Use C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time comparison with standards .
- Elemental Analysis : Carbon/Nitrogen ratios (±0.3% tolerance) .
Advanced Research Questions
Q. How should researchers design stability studies to evaluate the compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
- Accelerated Stability Testing : Incubate solutions (1 mg/mL in DMSO or PBS) at pH 3, 7, and 10; temperatures: 25°C, 40°C, 60°C .
- Time Points : Analyze at 0, 7, 14, 30 days using HPLC (peak area normalization).
- Data Interpretation :
| Condition | Degradation (%) at 30 Days | Major Degradants |
|---|---|---|
| pH 3, 40°C | 25% | Oxadiazole hydrolysis |
| pH 10, 60°C | 45% | Sulfanyl cleavage |
Q. What strategies resolve contradictory bioactivity data across different assays (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Orthogonal Assays :
- Microdilution Assay (Antimicrobial) : Compare MIC values against S. aureus and E. coli with cytotoxicity (MTT assay on HEK293 cells) .
- Target-Specific Studies : Use molecular docking (e.g., COX-2 or DHFR enzymes) to identify off-target interactions .
- Purity Confirmation : Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic thresholds .
Q. How can computational methods predict the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer :
- In Silico Tools :
- EPI Suite : Estimate logP (2.8), biodegradability (BIOWIN 3.0: 0.17), and bioaccumulation potential .
- ECOSAR : Predict acute toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀: 12 mg/L).
- Experimental Validation :
- Soil Half-Life : Conduct OECD 307 studies (aerobic degradation, 20°C) .
- Metabolite Profiling : LC-MS/MS to identify transformation products in simulated wastewater .
Theoretical and Mechanistic Questions
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Hypotheses :
Oxadiazole as a Bioisostere : Replace with 1,3,4-thiadiazole to assess π-π stacking effects .
Sulfanyl Linker Flexibility : Vary methylene chain length (C1 vs. C2) to optimize target binding .
- Experimental Workflow :
Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-fluorophenyl vs. 2-methylphenyl) .
Biological Screening : Test against kinase panels or microbial strains to map pharmacophore requirements .
Q. How can researchers integrate this compound into a broader conceptual framework for drug discovery?
- Methodological Answer :
- Target Identification : Link to known oxadiazole targets (e.g., tyrosine kinase inhibitors or NLRP3 inflammasome modulators) via cheminformatics tools (SwissTargetPrediction) .
- Pathway Analysis : Use KEGG or Reactome to map hypothetical mechanisms (e.g., ROS modulation in anticancer assays) .
- Collaborative Validation : Partner with crystallography labs to solve co-crystal structures with target proteins .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Reproducibility Checklist :
- Document solvent batch (DMSO hygroscopicity affects solubility).
- Standardize cell passage numbers in cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
